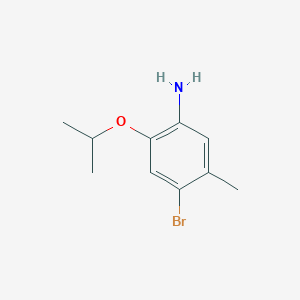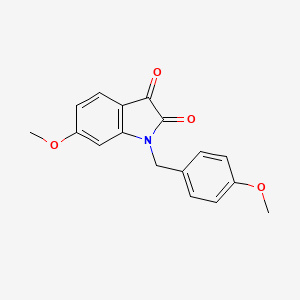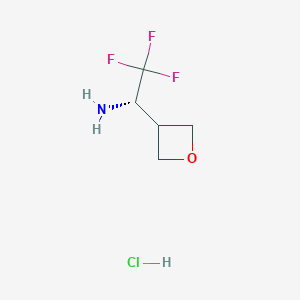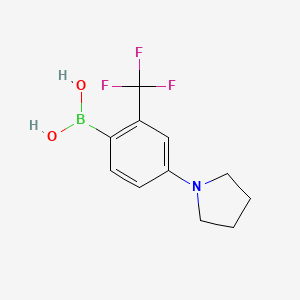
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is a boronic acid derivative with the molecular formula C11H13BF3NO2. This compound is notable for its trifluoromethyl group and pyrrolidino substituent, which contribute to its unique chemical properties and reactivity. It is used in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: A mixture of water and an organic solvent like tetrahydrofuran (THF) or toluene
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the boronic acid group to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4 or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF.
Substitution: Various nucleophiles in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields alcohols or ketones, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl and pyrrolidino groups enhance the compound’s reactivity and stability, allowing it to interact with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Trifluoromethyl-4-(pyrrolidino)phenylboronic acid is unique due to the presence of both trifluoromethyl and pyrrolidino groups. These substituents confer distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.
Propiedades
Fórmula molecular |
C11H13BF3NO2 |
|---|---|
Peso molecular |
259.03 g/mol |
Nombre IUPAC |
[4-pyrrolidin-1-yl-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(16-5-1-2-6-16)3-4-10(9)12(17)18/h3-4,7,17-18H,1-2,5-6H2 |
Clave InChI |
XSXLFVHKNVNTMO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



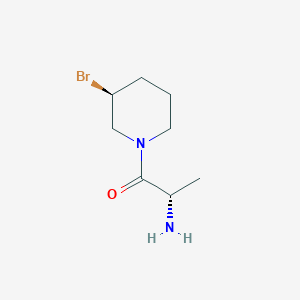
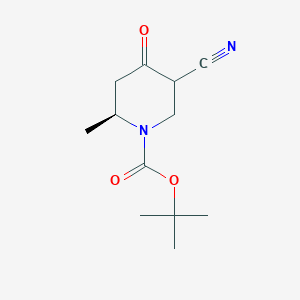
![8-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11757464.png)
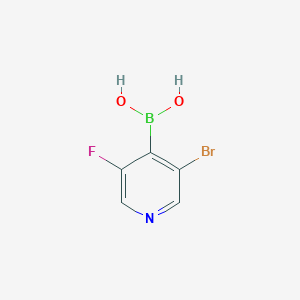
![8-Methyl-8-azabicyclo[3.2.1]octane-3-thiol hydrochloride](/img/structure/B11757475.png)
![ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11757481.png)
![Methyl (S)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine-6-carboxylate hcl](/img/structure/B11757482.png)
![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B11757483.png)

